2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate
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Overview
Description
2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant molecule in the field of organic chemistry and drug discovery . The unique structure of this compound allows it to serve as a key synthetic intermediate in various chemical reactions and total synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate typically involves the Dieckmann cyclization of a piperidine derivative . This reaction is carried out under specific conditions to ensure the formation of the desired bicyclic structure. The process involves the use of a base to deprotonate the piperidine derivative, followed by cyclization to form the bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules . The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
- 2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate
Uniqueness
2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and ethyl groups on the bicyclic structure .
Biological Activity
2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate (CAS Number: 2306264-89-9) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, antiviral, and cytotoxic properties.
Property | Value |
---|---|
Molecular Formula | C15H25NO4 |
Molar Mass | 283.36 g/mol |
Density | 1.133 g/cm³ (predicted) |
Boiling Point | 350.6 °C (predicted) |
pKa | -2.18 (predicted) |
Antimicrobial Activity
Research has indicated that derivatives of bicyclic compounds similar to 2-tert-butyl 4-ethyl 2-azabicyclo[2.2.2]octane exhibit significant antimicrobial properties. A study evaluating tetracationic compounds based on the 1,4-diazabicyclo[2.2.2]octane framework demonstrated high antibacterial activity against various strains of both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Notably, compounds showed minimum inhibitory concentrations (MICs) comparable to ciprofloxacin against Pseudomonas aeruginosa and Staphylococcus aureus .
Case Study: Antibacterial Efficacy
In a comparative study:
- Compound : 1c with an o-phenylenebismethyl linker
- MIC for Pseudomonas aeruginosa : Low and comparable to ciprofloxacin
- Killing Kinetics : Rapid bactericidal effects observed within 2 hours against Staphylococcus aureus.
These findings suggest that modifications in the bicyclic structure can enhance antimicrobial potency, indicating a promising avenue for developing new antibiotics.
Antiviral Activity
The antiviral potential of compounds related to azabicyclo structures has also been explored. In one study, certain derivatives exhibited considerable antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1). The results indicated that specific structural modifications could lead to enhanced efficacy against viral pathogens .
Cytotoxicity and Neuroprotective Effects
In addition to antimicrobial and antiviral activities, the compound's neuroprotective effects have been investigated. For instance, related compounds have been shown to inhibit acetylcholinesterase and β-secretase activities, which are crucial in the pathogenesis of Alzheimer's disease due to their roles in amyloid beta peptide aggregation .
Neuroprotective Mechanism
A compound structurally similar to 2-tert-butyl 4-ethyl 2-azabicyclo[2.2.2]octane was tested for its ability to protect astrocytes from amyloid beta-induced toxicity:
- Cell Viability Improvement : Increased from approximately 43% to about 63% when treated with the compound alongside amyloid beta.
- Reduction in TNF-α Production : Suggests anti-inflammatory properties.
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-5-19-12(17)15-8-6-11(7-9-15)16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
RWFHCRFOCBYJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)N(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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